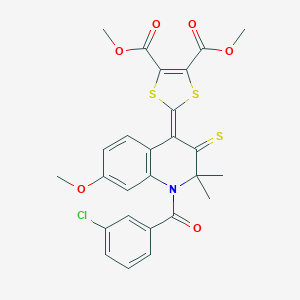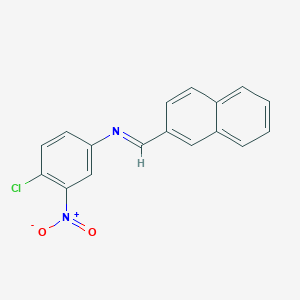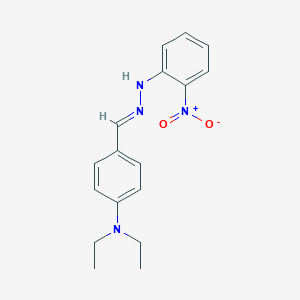![molecular formula C23H21N5O6 B404055 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N'-[(E)-[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B404055.png)
2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N'-[(E)-[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]acetohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridine ring substituted with cyano, methoxymethyl, and methyl groups, and a furyl ring substituted with a nitro group. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]acetohydrazide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-cyano-4-methoxymethyl-6-methyl-2-pyridone, undergoes alkylation with active halomethylene compounds to form the desired pyridine intermediate.
Formation of the Furyl Intermediate: The furyl intermediate is synthesized by reacting 5-nitro-2-methylphenyl with appropriate reagents to introduce the furyl ring.
Condensation Reaction: The final step involves the condensation of the pyridine intermediate with the furyl intermediate in the presence of suitable catalysts and solvents to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group yields an amine, while oxidation of the nitro group yields an amino derivative.
Aplicaciones Científicas De Investigación
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: Its unique chemical structure makes it a potential candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]acetohydrazide involves its interaction with specific molecular targets. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The methoxymethyl and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide
- 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{3-nitrophenyl}-2-furyl)methylene]acetohydrazide
Uniqueness
The uniqueness of 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]acetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyano and nitro groups enhances its reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C23H21N5O6 |
|---|---|
Peso molecular |
463.4g/mol |
Nombre IUPAC |
2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy-N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H21N5O6/c1-14-4-5-17(28(30)31)9-19(14)21-7-6-18(34-21)11-25-27-22(29)13-33-23-20(10-24)16(12-32-3)8-15(2)26-23/h4-9,11H,12-13H2,1-3H3,(H,27,29)/b25-11+ |
Clave InChI |
HUCFXZMNSIBIJU-OPEKNORGSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)COC3=NC(=CC(=C3C#N)COC)C |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)COC3=NC(=CC(=C3C#N)COC)C |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)COC3=NC(=CC(=C3C#N)COC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,3-dimethoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B403972.png)
![4-{[(4E)-1-(3,4-DICHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE](/img/structure/B403973.png)

![5-(2-Chlorobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B403978.png)
![2-[(4-isopropylbenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B403979.png)
![4,5-DIMETHYL 2-[1-(2-CHLOROBENZOYL)-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B403981.png)
![3-(4-chlorophenyl)-5-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B403982.png)
![2',3',4,5-TETRAMETHYL 6'-BUTANOYL-5',5',8',9'-TETRAMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B403983.png)
![8-CHLORO-4,4,5-TRIMETHYL-2-(3-METHYLPHENYL)-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE](/img/structure/B403985.png)
![2-[(E)-[(NAPHTHALEN-2-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B403986.png)
![(1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-NITROPHENYL)HYDRAZINE](/img/structure/B403987.png)



